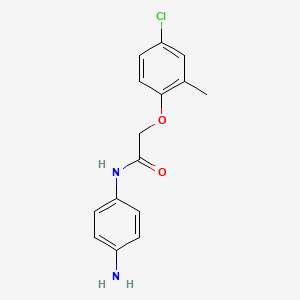![molecular formula C12H7Cl2F3N2O B1318082 3,5-Dichloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline CAS No. 73265-16-4](/img/structure/B1318082.png)
3,5-Dichloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline is a chemical compound with the molecular formula C12H6Cl3F3N2O and a molecular weight of 357.54 g/mol . It is characterized by the presence of dichloro and trifluoromethyl groups attached to an aniline ring, which is further connected to a pyridine moiety through an ether linkage.
Vorbereitungsmethoden
The synthesis of 3,5-Dichloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline involves several steps. One common synthetic route includes the reaction of 3,5-dichloroaniline with 5-(trifluoromethyl)pyridin-2-ol in the presence of a base, such as potassium carbonate, under reflux conditions . The reaction typically proceeds through nucleophilic aromatic substitution, where the hydroxyl group of the pyridine derivative displaces a chlorine atom on the aniline ring.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors and catalytic processes to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
3,5-Dichloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed depend on the specific reaction and reagents used.
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3,5-Dichloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline involves its interaction with specific molecular targets. In agrochemical applications, it may inhibit enzymes involved in essential biological processes of pests, such as chitin synthesis or acetylcholinesterase activity . In pharmaceutical research, it can act as an inhibitor of certain enzymes or receptors, modulating biological pathways to achieve therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
3,5-Dichloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline can be compared with similar compounds such as:
3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline: This compound has a similar structure but with an additional chlorine atom on the pyridine ring.
3,5-Dichloro-4-{[6-chloro-5-isopropylpyridazin-3-yl]oxy}aniline: This compound features a pyridazine ring instead of a pyridine ring, with an isopropyl group attached.
3,5-Dichloro-4-{[1,1,2,2-tetrafluoroethoxy]aniline}: This compound has a tetrafluoroethoxy group instead of the trifluoromethylpyridinyl group.
The uniqueness of this compound lies in its specific combination of dichloro and trifluoromethyl groups, which confer distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
3,5-dichloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2F3N2O/c13-8-3-7(18)4-9(14)11(8)20-10-2-1-6(5-19-10)12(15,16)17/h1-5H,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZXCDHIZIETOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)OC2=C(C=C(C=C2Cl)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40515305 |
Source


|
| Record name | 3,5-Dichloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40515305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73265-16-4 |
Source


|
| Record name | 3,5-Dichloro-4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73265-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dichloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40515305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
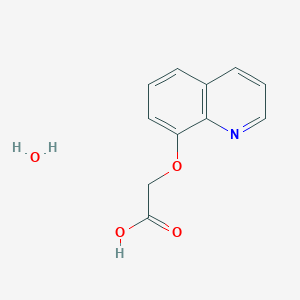
![N-[4-(Acetylamino)phenyl]-3-chloropropanamide](/img/structure/B1318006.png)

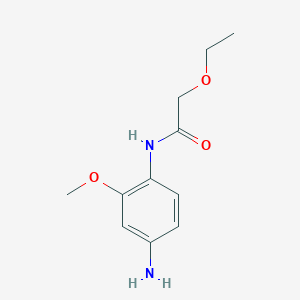
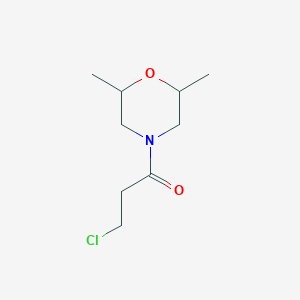

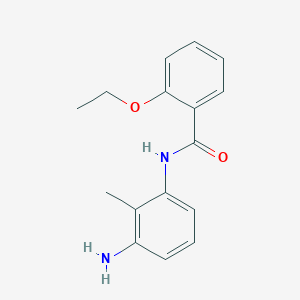
![[2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1318020.png)
